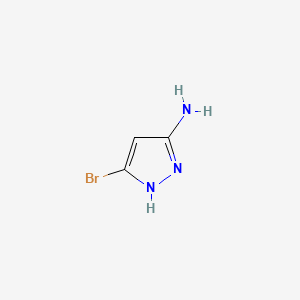

3-Bromo-1H-pyrazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-1H-pyrazol-5-amine is a chemical compound with the molecular formula C3H4BrN3 and a molecular weight of 161.99 . It is used as a reactant in near-IR fluorescence imaging probes that preferentially bind to cannabinoid receptors CB2R over CB1R . It is also a key intermediate in the synthesis of new insecticides that target the nicotinic receptor .

Synthesis Analysis

The synthesis of this compound can be achieved through several methods. One method involves the oxidation of β-bromo-α-(ethylsulfanyl)cinnamonitriles with H2O2 to produce β-bromo-α-(ethylsulfinyl)cinnamonitriles. These are then treated with hydrazine hydrate or methylhydrazine followed by hydrochloric acid hydrolysis to yield 5-amino-3-aryl- and 3-amino-5-aryl-1H-pyrazoles .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms is bonded to a bromine atom, and one of the nitrogen atoms is bonded to an amine group .Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo a variety of chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with N-isocyanoiminotriphenylphosphorane to form pyrazoles . They can also undergo one-pot condensations with ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to form pyrazoles .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 161.99 and a monoisotopic mass of 160.958847 Da .Aplicaciones Científicas De Investigación

Oxidation of Amines and Sulfides

Baumstark and Chrisope (1981) explored the reaction of a related compound, 3-bromo-4,5-dihydro-5-hydroperoxy-4,4-dimethyl-3,5-diphenyl-3H-pyrazole, with tertiary amines and sulfides, resulting in the production of amine oxides and sulfoxides in high yield. This study highlights the potential of pyrazole derivatives in oxidation reactions (Baumstark & Chrisope, 1981).

Analgesic and Other Activities

Bondavalli et al. (1988) synthesized N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives, which exhibited remarkable analgesic activity in mice and moderate hypotensive, bradycardiac, antiinflammatory activities in rats, infiltration anesthesia in mice, as well as weak platelet antiaggregating activity in vitro (Bondavalli et al., 1988).

Chemoselective Reactions

Moraes et al. (2019) investigated the reaction of 5-bromo enones with pyrazoles, which yielded unexpected N,O-aminal derivatives through a 1,4-conjugated addition, demonstrating the diverse reactivity of pyrazole compounds (Moraes et al., 2019).

C-H Arylation of Pyrazoles

Goikhman et al. (2009) reported on the catalytic intermolecular C-H arylation of pyrazoles, laying the foundation for new synthetic methods for the preparation of complex arylated pyrazoles (Goikhman et al., 2009).

Copper-Catalyzed Tandem Reactions

Wen et al. (2015) developed a CuI-catalyzed tandem reaction of 5-(2-bromoaryl)-N-aryl-1H-pyrazol-3-amines, demonstrating the utility of pyrazole derivatives in copper-catalyzed coupling reactions (Wen et al., 2015).

Mecanismo De Acción

While the specific mechanism of action of 3-Bromo-1H-pyrazol-5-amine is not mentioned in the search results, it is noted that it is used as a reactant in near-IR fluorescence imaging probes that preferentially bind to cannabinoid receptors CB2R over CB1R . This suggests that it may interact with these receptors in some way.

Safety and Hazards

Propiedades

IUPAC Name |

5-bromo-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBYIGUWAWHQOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673028 |

Source

|

| Record name | 5-Bromo-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

950739-21-6 |

Source

|

| Record name | 5-Bromo-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1149106.png)